3-(4-Propylphenoxy)piperidine hydrochloride

Beschreibung

Chemical Identity and Classification

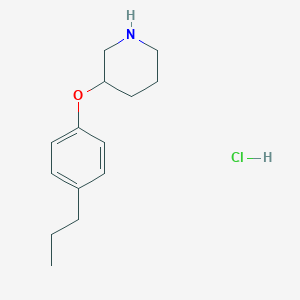

3-(4-Propylphenoxy)piperidine hydrochloride stands as a distinct member of the heterocyclic amine family, specifically classified within the piperidine derivative category. The compound possesses the chemical abstracts service number 1220034-07-0, establishing its unique identity within chemical databases and regulatory frameworks. Its molecular formula, C14H22ClNO, reflects the complex structural arrangement that combines a six-membered piperidine ring with a propylphenoxy substituent and a hydrochloride salt formation.

The compound exhibits a molecular weight of 255.78400 daltons, with an exact mass determination of 255.13900, providing precise mass spectrometric identification parameters essential for analytical characterization. Classification within the broader heterocyclic compound family positions this molecule among compounds that play significant roles in pharmaceutical industry applications, where piperidine-containing structures represent one of the most important synthetic medicinal building blocks for drug construction.

The hydrochloride salt form designation indicates enhanced water solubility characteristics compared to the free base form, a property that significantly impacts its utility in various research and potential pharmaceutical applications. This salt formation represents a common approach in medicinal chemistry to improve the handling, stability, and bioavailability properties of organic nitrogen-containing compounds.

Table 1: Chemical Identity Parameters

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 1220034-07-0 |

| Molecular Formula | C14H22ClNO |

| Molecular Weight | 255.78400 daltons |

| Exact Mass | 255.13900 daltons |

| Polar Surface Area | 21.26000 Ų |

| Partition Coefficient (LogP) | 3.90070 |

Historical Context in Piperidine Derivative Development

The development of 3-(4-Propylphenoxy)piperidine hydrochloride occurs within the broader historical framework of piperidine chemistry, which traces its origins to 1850 when Scottish chemist Thomas Anderson first reported piperidine itself. This foundational discovery was independently confirmed in 1852 by French chemist Auguste Cahours, who provided the compound's nomenclature derived from the genus name Piper, reflecting its initial isolation from pepper-related sources.

The historical progression of piperidine derivative development has been marked by systematic exploration of substitution patterns and functional group modifications aimed at enhancing biological activity and expanding synthetic utility. Industrial production methods evolved significantly with the development of hydrogenation techniques, where pyridine undergoes catalytic reduction over molybdenum disulfide catalysts to yield the saturated piperidine ring system.

The emergence of phenoxy-substituted piperidine derivatives represents a relatively recent advancement in this field, building upon decades of research into heterocyclic synthesis methodologies. The specific propylphenoxy substitution pattern found in this compound reflects contemporary synthetic strategies that incorporate aryl ether linkages to modulate pharmacological properties and enhance molecular diversity within the piperidine scaffold.

Significance in Heterocyclic Chemistry Research

3-(4-Propylphenoxy)piperidine hydrochloride holds particular significance within heterocyclic chemistry research due to its representation of advanced synthetic methodologies and structural complexity. Piperidine derivatives are recognized as therapeutic compounds that demonstrate significant biological activity and serve as foundational structures for synthesizing various pharmaceutical derivatives.

The compound's phenoxy substitution pattern exemplifies modern approaches to heterocyclic functionalization, where ether linkages provide strategic connection points between aromatic and aliphatic structural elements. This architectural feature enables researchers to explore structure-activity relationships and develop new synthetic pathways for accessing complex heterocyclic systems.

Research significance extends to the compound's role as a representative example of secondary amine heterocycles, which constitute a saturated heterocyclic compound class noted for substantial biological activities and extensive pharmaceutical applications. The specific substitution pattern provides opportunities for investigating electronic and steric effects on molecular properties and reactivity patterns.

Contemporary synthetic approaches to piperidine derivatives often employ intramolecular cyclization strategies, metal-catalyzed coupling reactions, and multicomponent synthesis methodologies. The successful preparation of 3-(4-Propylphenoxy)piperidine hydrochloride likely involved sophisticated synthetic planning to install the phenoxy substituent while maintaining the integrity of the piperidine ring system.

Structural Features and Basic Properties

The structural architecture of 3-(4-Propylphenoxy)piperidine hydrochloride incorporates several distinctive molecular features that contribute to its unique chemical behavior and properties. The core piperidine ring exists as a six-membered saturated heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state, providing conformational flexibility and three-dimensional spatial arrangements.

The 4-propylphenoxy substituent attached at the 3-position of the piperidine ring introduces significant structural complexity through its aromatic phenyl component, linear propyl chain, and ether oxygen linkage. This substitution pattern creates a molecule with both hydrophilic and lipophilic regions, as evidenced by the calculated partition coefficient (LogP) value of 3.90070, indicating moderate lipophilicity.

The polar surface area measurement of 21.26000 square angstroms reflects the limited polar character of the molecule, primarily contributed by the ether oxygen and the protonated nitrogen in the hydrochloride salt form. This relatively low polar surface area suggests potential for membrane permeability and tissue distribution characteristics.

Conformational analysis reveals that the piperidine ring can adopt multiple chair conformations, with the phenoxy substituent orientation significantly influencing the overall molecular geometry and potential intermolecular interactions. The propyl chain extension from the phenyl ring provides additional conformational degrees of freedom, contributing to the molecule's dynamic structural behavior in solution.

Table 2: Structural Property Analysis

| Structural Feature | Description | Impact on Properties |

|---|---|---|

| Piperidine Ring | Six-membered saturated heterocycle | Provides conformational flexibility |

| Phenoxy Substituent | Aromatic ether linkage | Contributes to molecular rigidity |

| Propyl Chain | Linear aliphatic extension | Enhances lipophilicity |

| Hydrochloride Salt | Protonated nitrogen with chloride | Improves water solubility |

| 3-Position Substitution | Equatorial/axial orientation options | Influences molecular conformation |

The hydrochloride salt formation involves protonation of the piperidine nitrogen, creating a positively charged ammonium center that associates with the chloride counterion. This ionic character significantly enhances water solubility compared to the neutral free base form, while also providing improved crystallization properties and chemical stability for storage and handling purposes.

Eigenschaften

IUPAC Name |

3-(4-propylphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-2-4-12-6-8-13(9-7-12)16-14-5-3-10-15-11-14;/h6-9,14-15H,2-5,10-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMFMDXAYJSXJSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OC2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Route 1: Alkylation of Piperidine Derivatives

This method involves the reaction of 4-propylphenol with a piperidine precursor. Key steps include:

- Nucleophilic substitution : 4-propylphenol reacts with a piperidine-containing alkylating agent (e.g., 3-chloropropylpiperidine) in the presence of a base (e.g., sodium hydride or potassium carbonate).

- Solvent selection : Polar aprotic solvents like N,N-dimethylacetamide (DMAC) or dimethylformamide (DMF) enhance reaction efficiency.

- Temperature control : Reactions typically proceed at 20–25°C to minimize side products, contrasting with older methods requiring 80–110°C.

Route 2: Reductive Amination and Salt Formation

An alternative pathway starts with 3-(4-propylphenoxy)propanol:

- Methanesulfonation : The alcohol is converted to its mesylate using methanesulfonyl chloride and a base (e.g., triethylamine).

- Substitution with piperidine : The mesylate reacts with piperidine in DMAC, followed by hydrochloride salt formation using thionyl chloride or HCl gas.

Industrial Optimization Parameters

| Parameter | Route 1 (Alkylation) | Route 2 (Reductive Amination) |

|---|---|---|

| Catalyst | Sodium hydride (1.4–1.7 eq) | None required |

| Solvent | DMAC or DMF | Dichloromethane/DMAC |

| Reaction Time | 8–12 hours | 6–8 hours |

| Yield | 85–92% | 78–88% |

| Purity | >99% (no chromatography) | >98% (requires crystallization) |

Key Advantages

- Route 1 avoids toxic phase-transfer catalysts and operates at ambient temperatures, reducing energy costs.

- Route 2 simplifies purification by using crystallization instead of distillation.

Critical Process Considerations

- Impurity control : Elevated temperatures (>30°C) in Route 1 risk forming des-chloro byproducts, necessitating strict temperature monitoring.

- Salt formation : Thionyl chloride in Route 2 generates HCl in situ, ensuring high-purity hydrochloride salt without hazardous gas handling.

- Scalability : Route 1’s homogeneous reaction system is preferred for large batches due to consistent mixing and heat dissipation.

Comparison with Prior Art

Older methods (e.g., EP 982300) relied on crown ether catalysts and high-temperature heterogeneous phases, resulting in:

- Lower yields (65–75%).

- Higher impurity profiles requiring chromatography.

The current routes improve cost-efficiency and safety by eliminating toxic reagents and reducing purification steps.

Challenges and Limitations

- Starting material availability : 4-propylphenol must be synthesized separately, adding complexity.

- Moisture sensitivity : Sodium hydride in Route 1 demands anhydrous conditions.

Analyse Chemischer Reaktionen

Reduction Reactions

The compound participates in hydrogenation and borane-mediated reductions under controlled conditions:

Key Observations:

-

Catalytic hydrogenation using palladium (Pd/C) or rhodium (Rh/Al₂O₃) converts unsaturated intermediates to piperidine derivatives with >90% yield (Scheme 1) .

-

Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) selectively reduces ester groups while preserving the piperidine ring .

Table 1: Reduction Reaction Conditions

Substitution Reactions

The piperidine nitrogen and phenoxy group enable nucleophilic substitutions:

Key Pathways:

-

Alkylation : Reacts with mesylates (e.g., 3-(4-chlorophenyl)propyl mesylate) in N,N-dimethylacetamide (DMAc) at 20–25°C, achieving >95% conversion without phase-transfer catalysts .

-

Esterification : Forms methanesulfonate esters via reaction with methanesulfonyl chloride under basic conditions .

Table 2: Substitution Reaction Parameters

Stability and Side Reactions

Critical considerations for handling:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Therapeutic Potential

3-(4-Propylphenoxy)piperidine hydrochloride is primarily explored for its role as a pharmacological agent. Its structure allows it to interact with various neurotransmitter systems, making it a candidate for the treatment of neurological disorders. Research indicates that derivatives of piperidine, including this compound, are integral in designing drugs targeting conditions such as depression, anxiety, and neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Studies

- Antidepressant Activity : Preliminary studies suggest that 3-(4-Propylphenoxy)piperidine hydrochloride exhibits antidepressant effects, potentially by modulating serotonin and norepinephrine levels in the brain. This aligns with findings from related compounds that have shown similar mechanisms of action.

- Cognitive Enhancement : The compound has also been investigated for its potential to enhance cognitive function, similar to other piperidine derivatives used in treating cognitive impairments associated with Alzheimer's disease .

Biochemical Research

Mechanistic Studies

In biochemical research, 3-(4-Propylphenoxy)piperidine hydrochloride is utilized to study receptor binding and signaling pathways. Its ability to act as a ligand for various receptors makes it valuable for understanding cellular mechanisms involved in neurotransmission and synaptic plasticity. This research is critical for developing new therapeutic strategies targeting specific receptor systems .

Applications in Drug Design

The compound serves as a scaffold for synthesizing new drugs with improved efficacy and reduced side effects. Its structural modifications can lead to derivatives with enhanced binding affinity and selectivity for target receptors .

Agrochemical Formulations

Enhancement of Agricultural Products

Beyond its pharmaceutical applications, 3-(4-Propylphenoxy)piperidine hydrochloride is being explored in agrochemical formulations. It can enhance the efficacy of herbicides and pesticides by improving their absorption and retention on plant surfaces. This application is particularly relevant in developing sustainable agricultural practices aimed at increasing crop yields while minimizing environmental impact .

Summary Table of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Pharmaceutical Development | Potential treatment for neurological disorders, antidepressant activity | Modulates neurotransmitter levels; cognitive enhancement potential |

| Biochemical Research | Studies receptor binding and signaling pathways | Used as a ligand in mechanistic studies |

| Agrochemical Formulations | Enhances efficacy of herbicides and pesticides | Improves absorption and retention on crops |

Wirkmechanismus

The mechanism of action of 3-(4-Propylphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may interact with neurotransmitter receptors in the brain, affecting signal transmission and potentially providing therapeutic effects in neurological conditions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Piperidine Hydrochloride Derivatives

Structural and Physicochemical Properties

The table below compares structural features, molecular weights, and spectral data of 3-(4-propylphenoxy)piperidine hydrochloride with analogous compounds:

Key Observations:

- Substituent Effects: The propylphenoxy group in the target compound is less polar than chloro (e.g., ), nitro (), or sulfonyl () substituents, suggesting higher lipophilicity. This may enhance membrane permeability but reduce aqueous solubility.

- Spectral Data: The ¹³C-NMR signals (δ 177.53, 159.53) in compound 3k () indicate aromatic and heterocyclic contributions, while the HRMS (330.1926) confirms molecular ion consistency.

Biologische Aktivität

3-(4-Propylphenoxy)piperidine hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant data tables and research findings.

Synthesis

The synthesis of 3-(4-Propylphenoxy)piperidine hydrochloride typically involves the reaction of piperidine with 4-propylphenol. This reaction can be performed under specific conditions to yield the desired compound effectively. The synthetic pathways often allow for further modifications, enabling the production of various derivatives with distinct pharmacological profiles.

The biological activity of 3-(4-Propylphenoxy)piperidine hydrochloride is primarily attributed to its interaction with neurotransmitter receptors in the central nervous system (CNS). It is believed to act as a ligand for dopamine receptors, specifically D2 and D4 subtypes, which are implicated in mood regulation and psychotic disorders. The propylphenoxy moiety may enhance receptor affinity, potentially leading to therapeutic effects in neuropharmacology.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antipsychotic Properties : Preliminary studies suggest that it may have antipsychotic effects similar to other piperidine derivatives. In vitro studies show potential anxiolytic properties as well.

- Neuropharmacological Effects : The compound has been investigated for its ability to modulate neurotransmitter systems, which could lead to applications in treating psychiatric disorders .

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Antipsychotic | Potential effects on mood and cognition through dopamine receptor interaction. |

| Anxiolytic | Similar structural compounds exhibit anxiolytic effects in preliminary studies. |

| Neurotransmitter Modulation | Interaction with neurotransmitter systems affecting signal transmission. |

Case Studies

Several case studies have highlighted the potential applications of 3-(4-Propylphenoxy)piperidine hydrochloride in drug development:

- Dopamine Receptor Binding Studies : Research demonstrated that compounds with similar structures showed selective binding to dopamine receptors, suggesting that modifications to the piperidine structure could enhance therapeutic efficacy against psychotic disorders .

- In Vivo Efficacy Trials : Initial trials involving animal models indicated that derivatives of this compound might reduce symptoms associated with schizophrenia, supporting its use as a candidate for further development in neuropharmacology.

Q & A

Q. What are the best practices for reconciling conflicting toxicity data in preclinical studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.